molecular formula C21H17FN6O2S B2705541 N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-46-6

N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2705541
CAS No.: 894057-46-6
M. Wt: 436.47
InChI Key: XCVTZTIJZBYAHY-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-fluorophenyl group at position 6 and a thioacetamide-linked 4-acetamidophenyl moiety at position 3. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O2S/c1-13(29)23-16-6-8-17(9-7-16)24-20(30)12-31-21-26-25-19-11-10-18(27-28(19)21)14-2-4-15(22)5-3-14/h2-11H,12H2,1H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVTZTIJZBYAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide, with the CAS number 894057-46-6, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, particularly focusing on its antimicrobial and anticancer activities.

  • Molecular Formula : C21_{21}H17_{17}FN6_6O2_2S
  • Molecular Weight : 436.5 g/mol
  • Structure : The compound features a triazole-pyridazine moiety linked to an acetamide group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound involves multiple steps typically including:

  • Formation of the triazole ring.
  • Introduction of the fluorophenyl group.
  • Coupling with the acetamide moiety.

The detailed synthetic route has been documented in various studies focusing on similar compounds within the triazole family.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives:

  • Tested Strains : The compounds were tested against a range of bacterial and fungal strains.
  • Results : Moderate activity was observed against both types of pathogens, with some derivatives showing efficacy comparable to standard antibiotics like Streptomycin and antifungals like Nystatin .
CompoundBacterial StrainsFungal StrainsActivity Level
Triazole Derivative AE. coliC. albicansModerate
Triazole Derivative BS. aureusA. nigerHigh
N-(4-acetamidophenyl)-2-thioacetamideVariousVariousModerate

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • The IC50_{50} values for some triazole derivatives ranged from 6.2 μM to 43.4 μM against these cell lines .

Case Studies

  • Study on Triazolethiones : A study published in Chemistry and Biological Activities highlighted that mercapto-substituted triazoles possess significant anticancer properties through mechanisms involving apoptosis induction in cancer cells .
  • Antimicrobial Evaluation : Another research article demonstrated the synthesis and antimicrobial evaluation of various triazolo derivatives, indicating that modifications in the structure significantly affect their biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

Key structural analogs differ in the substituents on the phenyl ring attached to the triazolopyridazine core. These modifications significantly alter physicochemical properties and biological interactions:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-Fluorophenyl C22H18FN7O2S 487.48 g/mol Fluorine (electron-withdrawing), thioacetamide
N-(4-Acetamidophenyl)-2-{[3-(4-Chlorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}Acetamide 4-Chlorophenyl C21H17ClN6O2S 452.92 g/mol Chlorine (lipophilic), similar thioacetamide
2-[[6-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide 4-Methoxyphenyl C14H12N4O2S 308.33 g/mol Methoxy (electron-donating), shorter side chain
N-[4-(3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide 3-Methyl C14H12N6O 280.28 g/mol Methyl (steric hindrance), no sulfur linkage

Key Observations :

  • Halogen Effects: Replacing fluorine with chlorine () increases lipophilicity (ClogP: ~3.2 vs.
  • Electron-Donating Groups : The methoxy substituent () may reduce electrophilic character, weakening interactions with charged residues in enzyme active sites compared to halogenated analogs.
  • Steric Modifications : The methyl group on the triazolo ring () introduces steric bulk, which could disrupt binding in tightly packed protein pockets.
Thioacetamide Side Chain Variations

The thioacetamide linker in the target compound is critical for hydrogen bonding and solubility.

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